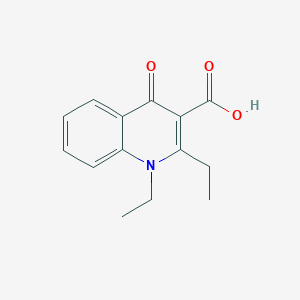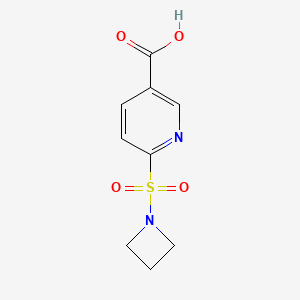
6-(Azetidin-1-ylsulfonyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Azetidin-1-ylsulfonyl)nicotinsäure ist eine chemische Verbindung mit der Summenformel C9H10N2O4S und einem Molekulargewicht von 242,25 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein eines Azetidinrings aus, der an eine Sulfonylgruppe gebunden ist, die wiederum mit einem Nicotinsäuremolekül verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(Azetidin-1-ylsulfonyl)nicotinsäure beinhaltet typischerweise Mehrkomponentenreaktionen. Eine übliche Methode umfasst die Kondensation von Ethyl-β-(Morpholin-4-yl)crotonat mit Cyanothioacetamiden, gefolgt von regioselektiver Alkylierung mit Alkylhalogeniden . Die Reaktionsbedingungen umfassen oft die Verwendung von Ethanol als Lösungsmittel bei Raumtemperatur, gefolgt von der Behandlung mit Kaliumhydroxid in Dimethylformamid (DMF), um das gewünschte Produkt zu erzeugen .
Industrielle Produktionsmethoden
. Diese Methoden gewährleisten eine hohe Reinheit und Konsistenz, wodurch die Verbindung für Forschungszwecke geeignet ist.
Chemische Reaktionsanalyse
Arten von Reaktionen
6-(Azetidin-1-ylsulfonyl)nicotinsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.
Substitution: Der Azetidinring kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfonderivate, Sulfide und substituierte Azetidinderivate .
Wissenschaftliche Forschungsanwendungen
6-(Azetidin-1-ylsulfonyl)nicotinsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition.
Medizin: Es laufen Forschungen, um ihre potenziellen therapeutischen Anwendungen zu erforschen, insbesondere bei der Behandlung von Stoffwechselstörungen.
Industrie: Sie wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet
Wirkmechanismus
Der Wirkmechanismus von 6-(Azetidin-1-ylsulfonyl)nicotinsäure beinhaltet ihre Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann als Inhibitor bestimmter Enzyme wirken und so Stoffwechselwege beeinflussen. Beispielsweise kann sie die Carboanhydrase III hemmen, die eine Rolle im Lipidstoffwechsel und der Krebsentwicklung spielt . Die genauen Wege und molekularen Zielstrukturen sind noch Gegenstand der Untersuchung, aber ihre Auswirkungen auf die Enzymaktivität und Stoffwechselprozesse sind von großem Interesse .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Azetidin-1-ylsulfonyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted azetidine derivatives .
Wissenschaftliche Forschungsanwendungen
6-(Azetidin-1-ylsulfonyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-(Azetidin-1-ylsulfonyl)nicotinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit carbonic anhydrase III, which plays a role in lipid metabolism and cancer progression . The exact pathways and molecular targets are still under investigation, but its effects on enzyme activity and metabolic processes are of significant interest .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-(Hexyloxy)pyridin-3-carbonsäure: Ein weiteres Nicotinsäurederivat mit potenzieller Enzyminhibitorsaktivität.
Nicotinsäure (Niacin): Eine bekannte Verbindung, die in lipidsenkenden Therapien eingesetzt wird.
Isonicotinsäure: Ein Strukturisomer der Nicotinsäure mit unterschiedlichen biologischen Aktivitäten.
Eindeutigkeit
6-(Azetidin-1-ylsulfonyl)nicotinsäure ist aufgrund des Vorhandenseins des Azetidinrings und der Sulfonylgruppe einzigartig, die ihr unterschiedliche chemische Eigenschaften und potenzielle biologische Aktivitäten verleihen. Ihre Fähigkeit, bestimmte Enzyme zu hemmen und an verschiedenen chemischen Reaktionen teilzunehmen, macht sie zu einer wertvollen Verbindung für Forschung und Entwicklung .
Eigenschaften
Molekularformel |
C9H10N2O4S |
|---|---|
Molekulargewicht |
242.25 g/mol |
IUPAC-Name |
6-(azetidin-1-ylsulfonyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4S/c12-9(13)7-2-3-8(10-6-7)16(14,15)11-4-1-5-11/h2-3,6H,1,4-5H2,(H,12,13) |
InChI-Schlüssel |
KWTZUSWBNAXWKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


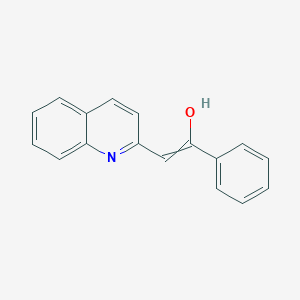
![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11867859.png)
![Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11867863.png)

![7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11867877.png)
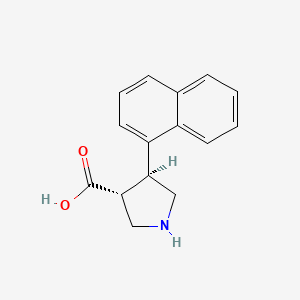

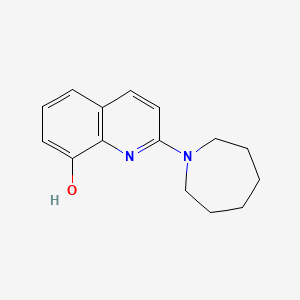

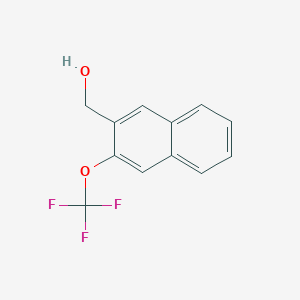
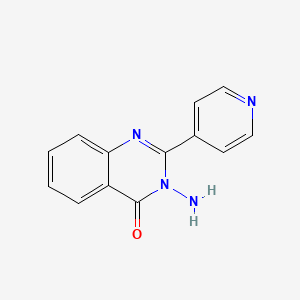
![2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11867922.png)
